molecular formula C11H10O3 B6164939 methyl 3-methyl-1-benzofuran-5-carboxylate CAS No. 501892-98-4

methyl 3-methyl-1-benzofuran-5-carboxylate

Cat. No. B6164939
M. Wt: 190.2
InChI Key:
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Description

“Methyl 3-methyl-1-benzofuran-5-carboxylate” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Scientific Research Applications

Synthesis and Characterization

  • Benzofuran derivatives, including those related to "methyl 3-methyl-1-benzofuran-5-carboxylate," have been synthesized to study their structural properties and potential antimicrobial activities. Halogen and aminoalkyl derivatives of a closely related compound, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, were prepared and tested for antimicrobial activity against various pathogens, demonstrating the compound's relevance in developing new antimicrobial agents (Krawiecka et al., 2012).

Antimicrobial and Antitubercular Activities

  • Research into benzofuran derivatives has also highlighted their potential in addressing bacterial and fungal infections. Studies have shown that some compounds exhibit significant antimicrobial and antitubercular activities, indicating the relevance of these derivatives in therapeutic applications (Bodke et al., 2017).

Molecular Docking and Synthesis Pathways

  • The synthesis pathways of benzofuran derivatives have been elaborated through various chemical reactions, offering insights into the construction of complex benzofuran cores for potential applications in drug discovery and development. This includes the use of Fischer indolization for constructing benzofuran-thieno[3,2-b]indole cores, a process that underscores the versatility of benzofuran derivatives in synthetic chemistry (Irgashev et al., 2021).

Biological Activities

  • Beyond antimicrobial applications, benzofuran derivatives have been investigated for their potential in modulating biological pathways and showing cytotoxic activities against cancer cell lines. This indicates the broader therapeutic potential of benzofuran compounds in treating various diseases, including cancer (Ma et al., 2017).

properties

IUPAC Name

methyl 3-methyl-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-6-14-10-4-3-8(5-9(7)10)11(12)13-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUVPQNPAOZIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601217155
Record name 5-Benzofurancarboxylic acid, 3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-1-benzofuran-5-carboxylate

CAS RN

501892-98-4
Record name 5-Benzofurancarboxylic acid, 3-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501892-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Benzofurancarboxylic acid, 3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-(allyloxy)-3-iodobenzoate (587 mg, 1.84 mmol) is combined with Pd(OAc)2 (5%, 20 mg, 0.1 mmol), Na2CO3 (487 mg, 4.6 mmol), sodium formate (125 mg, 1.8 mmol) and n-Bu4NCl.H2O (561 mg, 2.0 mmol) in DMF (5 mL) and heated to 80° C. for 2 days. The mixture is concentrated under high vacuum and partitioned between 50% saturated NaCl (10 mL) and CH2Cl2 (4×10 mL). The combined organics are washed with 5% HCl (10 mL), dried (Na2SO4) and concentrated to a brown oil. The crude material is chromatographed over 15 g slurry-packed silica gel, eluting with 15% EtOAc/hexane. The appropriate fractions are combined and concentrated to afford 153 mg (44%) of methyl 3-methyl-1-benzofuran-5-carboxylate as a white solid. HRMS (FAB) calcd for C11H10O3+H: 191.0708, found: 191.0705 (M+H)+.
Quantity
587 mg
Type
reactant
Reaction Step One
Quantity
487 mg
Type
reactant
Reaction Step Two
Quantity
125 mg
Type
reactant
Reaction Step Three
Quantity
561 mg
Type
catalyst
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
20 mg
Type
catalyst
Reaction Step Six

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